molecular formula C13H11N3O3 B231294 2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid

2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid

Cat. No.: B231294
M. Wt: 257.24 g/mol
InChI Key: MTVHBXPAJMUPKU-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid is a compound that features both benzoylamino and imidazole moieties. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Chemical Reactions Analysis

2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The benzoylamino group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for its biological activity. The benzoylamino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(benzoylamino)-3-(1H-imidazol-4-yl)acrylic acid can be compared with other imidazole-containing compounds, such as:

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(Z)-2-benzamido-3-(1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-8H,(H,14,15)(H,16,17)(H,18,19)/b11-6-

InChI Key

MTVHBXPAJMUPKU-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CN=CN2)/C(=O)O

SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CN=CN2)C(=O)O

Origin of Product

United States

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